

Application Notes and Protocols: Ferrous Bromide Mediate Intramolecular C-H Bond Amination

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Compound of Interest		
Compound Name:	Ferrous bromide	
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Introduction

The development of efficient and selective methods for the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where nitrogen-containing heterocycles are prevalent structural motifs. Intramolecular C-H bond amination has emerged as a powerful strategy for the synthesis of these valuable compounds, offering an atom-economical approach that avoids the need for pre-functionalized starting materials. Among the various catalysts employed for this transformation, earth-abundant and low-cost iron salts have garnered significant attention. This document provides detailed application notes and protocols for **ferrous bromide** (FeBr₂)-mediated intramolecular C-H bond amination, a versatile method for the synthesis of N-heterocycles such as 2,3-disubstituted indoles and imidazolinones.

Reaction Principle

The **ferrous bromide**-mediated intramolecular C-H amination typically proceeds via the in situ formation of a reactive iron-nitrene intermediate from an organic azide. This intermediate then undergoes an intramolecular C-H insertion to form the desired heterocyclic product. In the case of certain aryl azide precursors, the initial C-H amination can trigger a subsequent[1][2]-shift, leading to a tandem reaction that rapidly builds molecular complexity.[2] The reaction is



sensitive to the nature of the iron salt, with FeBr₂ often showing unique reactivity compared to other iron sources or transition metal catalysts.[2]

Applications in Heterocycle Synthesis

Ferrous bromide has proven to be an effective catalyst for the intramolecular C-H amination of various substrates, leading to the formation of important nitrogen-containing heterocycles.

Synthesis of 2,3-Disubstituted Indoles

A notable application of FeBr₂ is in the synthesis of 2,3-disubstituted indoles from orthosubstituted aryl azides. This transformation proceeds through a tandem ethereal C-H bond amination followed by a[1][2]-shift.[2][3][4][5] The reaction exhibits a predictable migratory aptitude, with the preference for the migrating group being Me $< 1^{\circ} < 2^{\circ} < Ph.[2][4][5]$

Table 1: Ferrous Bromide-Catalyzed Synthesis of 2,3-Disubstituted Indoles from Aryl Azides[2]



Entry	Aryl Azide Substrate	Migrating Group (R)	Product	Yield (%)
1	1-azido-2-(1- methoxy-2- methylpropan-2- yl)benzene	Methyl	2,3- Dimethylindole	75
2	1-azido-4-fluoro- 2-(1-methoxy-2- methylpropan-2- yl)benzene	Methyl	5-Fluoro-2,3- dimethylindole	72
3	1-azido-4-chloro- 2-(1-methoxy-2- methylpropan-2- yl)benzene	Methyl	5-Chloro-2,3- dimethylindole	78
4	1-azido-4- methoxy-2-(1- methoxy-2- methylpropan-2- yl)benzene	Methyl	5-Methoxy-2,3- dimethylindole	70
5	1-azido-2-(1- methoxy-2- phenylethan-2- yl)benzene	Phenyl	2-Methyl-3- phenylindole	85
6	1-azido-2-(1- methoxy-2- propylpentan-2- yl)benzene	Propyl	2-Butyl-3- propylindole	65

Synthesis of Imidazolinones

FeBr₂ can also catalyze the intramolecular C(sp³)–H amination of primary alkyl azides to afford imidazolinones. This ligand-free iron catalysis provides a straightforward route to these valuable heterocyclic structures.



Table 2: Ferrous Bromide-Catalyzed Synthesis of Imidazolinones from Alkyl Azides[6]

Entry	Alkyl Azide Substrate	Product	Yield (%)
1	2-azido-N,2- diphenylacetamide	1,5- Diphenylimidazolidin- 4-one	60
2	2-azido-N-(4- methoxyphenyl)-2- phenylacetamide	5-(4- Methoxyphenyl)-1- phenylimidazolidin-4- one	55
3	2-azido-N-(4- chlorophenyl)-2- phenylacetamide	5-(4-Chlorophenyl)-1- phenylimidazolidin-4- one	47
4	2-azido-N-(4- fluorophenyl)-2- phenylacetamide	5-(4-Fluorophenyl)-1- phenylimidazolidin-4- one	52
5	2-azido-2-phenyl-N- (pyridin-2- yl)acetamide	1-Phenyl-5-(pyridin-2- yl)imidazolidin-4-one	75

Experimental Protocols General Procedure for the FeBr₂-Catalyzed Synthesis of 2,3-Disubstituted Indoles

Materials:

- Appropriate ortho-substituted aryl azide (1.0 equiv)
- Anhydrous Iron(II) bromide (FeBr2) (20 mol%)
- Anhydrous toluene
- Schlenk tube or sealed reaction vial



Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the aryl azide (typically 0.2 mmol, 1.0 equiv) and anhydrous Iron(II) bromide (0.04 mmol, 20 mol%).
- Add anhydrous toluene (to achieve a concentration of ~0.1 M) via syringe.
- Seal the reaction vessel and heat the mixture to 140 °C in a preheated oil bath.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the iron catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-disubstituted indole.

General Procedure for the FeBr₂-Catalyzed Synthesis of Imidazolinones

Materials:

- Appropriate α-azidyl amide (1.0 equiv)
- Anhydrous Iron(II) bromide (FeBr₂) (10 mol%)
- Anhydrous solvent (e.g., 1,2-dichloroethane)
- · Schlenk tube or sealed reaction vial
- Inert atmosphere (Nitrogen or Argon)

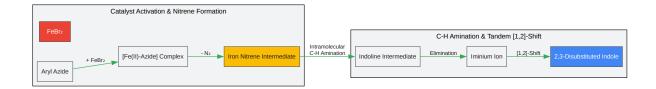


Procedure:

- In a glovebox or under an inert atmosphere, add the α-azidyl amide (1.0 equiv) and anhydrous Iron(II) bromide (10 mol%) to an oven-dried Schlenk tube.
- Add anhydrous 1,2-dichloroethane to the tube.
- Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the pure imidazolinone product.

Reaction Mechanism and Workflow

The proposed mechanism for the FeBr₂-catalyzed tandem C-H amination-[1][2]-shift reaction to form 2,3-disubstituted indoles involves several key steps. DFT studies suggest the catalytic cycle includes the extrusion of N_2 to form an iron nitrene, followed by C-H bond amination to form an indoline intermediate. Subsequent iminium ion formation and a[1][2]-shift of a substituent lead to the final indole product.[1]

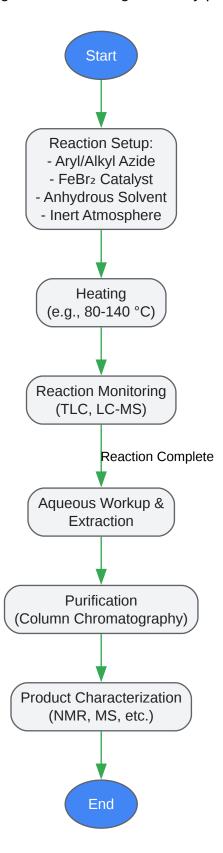


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Caption: Proposed mechanism for FeBr2-catalyzed indole synthesis.



The general experimental workflow for these reactions is straightforward and can be adapted for parallel synthesis and library generation in drug discovery programs.





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Caption: General experimental workflow for FeBr2-catalyzed C-H amination.

Conclusion

Ferrous bromide-mediated intramolecular C-H amination represents a cost-effective and versatile synthetic tool for the preparation of valuable nitrogen-containing heterocycles. The operational simplicity of the protocols, coupled with the ready availability of the catalyst, makes this methodology highly attractive for applications in both academic research and industrial drug development. The ability to engage in tandem reactions further enhances the synthetic utility of this transformation by enabling the rapid construction of complex molecular architectures from simple starting materials. Further exploration of the substrate scope and mechanistic intricacies of this reaction is expected to lead to even more powerful synthetic applications in the future.

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